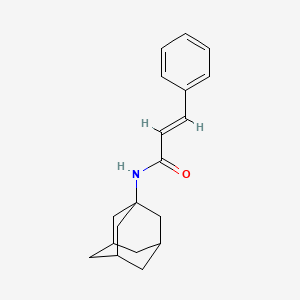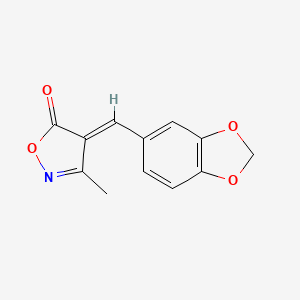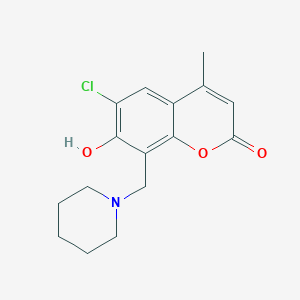
2-phenyl-1-cyclohexanone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-1-cyclohexanone semicarbazone, also known as PCP, is a chemical compound that has been widely used in scientific research. This compound has been shown to have potential applications in the field of medicine and pharmacology due to its unique properties. In
Mecanismo De Acción
The mechanism of action of 2-phenyl-1-cyclohexanone semicarbazone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity. 2-phenyl-1-cyclohexanone semicarbazone has also been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-phenyl-1-cyclohexanone semicarbazone has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy. 2-phenyl-1-cyclohexanone semicarbazone has also been shown to have analgesic and anti-inflammatory effects. It has been suggested that it may be useful in the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-phenyl-1-cyclohexanone semicarbazone in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, with no significant adverse effects observed. Another advantage is its ease of synthesis, which makes it readily available for use in research. However, one limitation of using 2-phenyl-1-cyclohexanone semicarbazone in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-phenyl-1-cyclohexanone semicarbazone. One area of interest is the development of new derivatives with improved biological activity. Another area of interest is the investigation of the potential use of 2-phenyl-1-cyclohexanone semicarbazone in the treatment of various diseases, such as epilepsy, chronic pain, and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine and pharmacology.
Conclusion
In conclusion, 2-phenyl-1-cyclohexanone semicarbazone is a chemical compound that has been widely used in scientific research. It has been shown to have potential applications in the field of medicine and pharmacology due to its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-phenyl-1-cyclohexanone semicarbazone have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-phenyl-1-cyclohexanone semicarbazone involves the reaction between 2-phenyl-1-cyclohexanone and semicarbazide hydrochloride in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
2-phenyl-1-cyclohexanone semicarbazone has been used extensively in scientific research due to its unique properties. This compound has been shown to have potential applications in the field of medicine and pharmacology. It has been used as a starting material for the synthesis of various derivatives that have been tested for their biological activity. 2-phenyl-1-cyclohexanone semicarbazone has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties.
Propiedades
IUPAC Name |
[(E)-(2-phenylcyclohexylidene)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H3,14,16,17)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIHIZCFMJJKBA-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)N)C(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\NC(=O)N)/C(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(2-phenylcyclohexylidene)amino]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


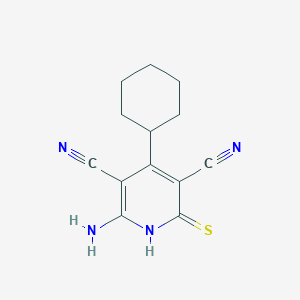

![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)
![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)
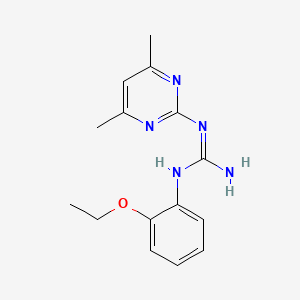

![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)
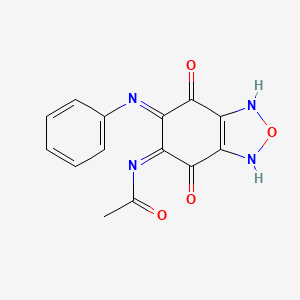
![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)
